molecular formula C8H12N2O2S B070295 2-Amino-3-ethylbenzenesulfonamide CAS No. 194020-05-8

2-Amino-3-ethylbenzenesulfonamide

Cat. No. B070295
M. Wt: 200.26 g/mol
InChI Key: MXUOCYOEJLHSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-ethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AEBSF and is commonly used as a protease inhibitor. Proteases are enzymes that break down proteins and are involved in various biological processes, including digestion, blood clotting, and cell signaling. The inhibition of proteases is a critical area of research as it can lead to the development of new drugs and therapies for various diseases. The purpose of

Mechanism Of Action

The mechanism of action of 2-Amino-3-ethylbenzenesulfonamide involves the binding of the compound to the active site of the protease. This binding prevents the protease from breaking down proteins, leading to the inhibition of the protease. The inhibition of proteases can lead to the development of new drugs and therapies for various diseases.

Biochemical And Physiological Effects

2-Amino-3-ethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various proteases, leading to the inhibition of various biological processes. This inhibition can lead to the development of new drugs and therapies for various diseases. AEBSF has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Amino-3-ethylbenzenesulfonamide in lab experiments include its high purity, efficient synthesis method, and ability to inhibit a wide range of proteases. However, the compound has limitations, including its potential toxicity and limited solubility in water. These limitations must be taken into consideration when using AEBSF in lab experiments.

Future Directions

For the study of 2-Amino-3-ethylbenzenesulfonamide include the development of new drugs and therapies for various diseases, the study of the compound's anti-inflammatory effects, and the development of new synthesis methods or modifications to the compound's structure.

Synthesis Methods

The synthesis of 2-Amino-3-ethylbenzenesulfonamide involves the reaction of 2-Nitro-3-ethylbenzenesulfonamide with hydrogen gas and a palladium catalyst. This reaction results in the reduction of the nitro group to an amino group, producing 2-Amino-3-ethylbenzenesulfonamide. This method of synthesis is efficient and yields high purity products.

Scientific Research Applications

2-Amino-3-ethylbenzenesulfonamide has been extensively studied for its potential use as a protease inhibitor. Proteases are involved in various biological processes, including cancer, inflammation, and viral infections. Inhibition of proteases can lead to the development of new drugs and therapies for these diseases. AEBSF has been shown to inhibit a wide range of proteases, including trypsin, chymotrypsin, and thrombin. This inhibition can lead to the development of new drugs for cancer, inflammation, and viral infections.

properties

CAS RN

194020-05-8

Product Name

2-Amino-3-ethylbenzenesulfonamide

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-3-ethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-6-4-3-5-7(8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)

InChI Key

MXUOCYOEJLHSPP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)N)N

Canonical SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)N)N

synonyms

Benzenesulfonamide, 2-amino-3-ethyl- (9CI)

Origin of Product

United States

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